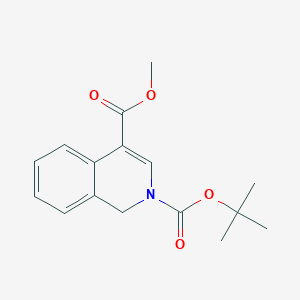
2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate
Vue d'ensemble
Description
2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds similar to 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds are used across various industries to prolong product shelf life by inhibiting oxidative reactions. Research has identified the presence of SPAs in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues and fluids like fat, serum, urine, breast milk, and fingernails. The toxicity studies highlight potential hepatic toxicity and endocrine-disrupting effects of SPAs, with certain transformation products possibly having more severe effects than the parent compounds. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Natural Sources and Bioactivities of Analogs
The bioactivities and natural sources of 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with this compound, have been well-documented. These compounds are found in a wide range of organisms, including bacteria, fungi, plants, and animals. They often serve as major components of volatile or essential oils and exhibit potent toxicity against a variety of organisms. The production of these compounds by organisms raises questions about their autotoxic effects and potential regulatory functions within these organisms. This review provides comprehensive insights into the natural occurrence and bioactivities of these compounds, which could inform future research on similar chemical structures (Zhao et al., 2020).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including structures akin to this compound, have garnered attention for their diverse pharmacological properties. This review highlights the biological potentials of isoquinoline and its synthetic derivatives across various therapeutic areas such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-viral activities. The insights provided by this review can serve as a foundation for medicinal chemists and researchers aiming to develop novel therapeutics based on isoquinoline derivatives, emphasizing the significant role these compounds play in modern pharmacotherapy (Danao et al., 2021).
Propriétés
IUPAC Name |
2-O-tert-butyl 4-O-methyl 1H-isoquinoline-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)17-9-11-7-5-6-8-12(11)13(10-17)14(18)20-4/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXANTJFZKVKKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718484 | |
| Record name | 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-86-9 | |
| Record name | 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


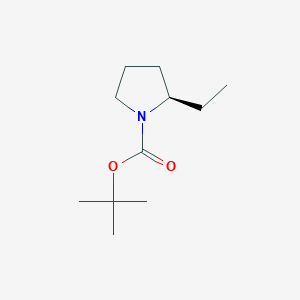
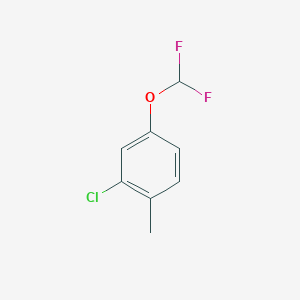
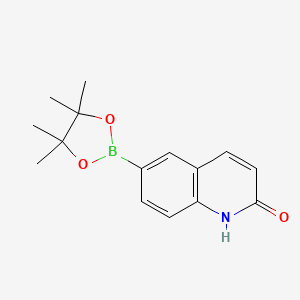
![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1397159.png)


![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)

![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)
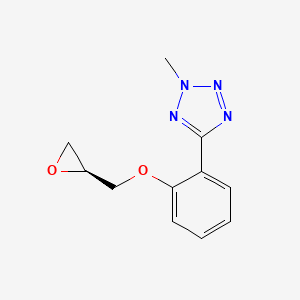
![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B1397173.png)


